N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine

Medicinal chemistry KSP/Eg5 inhibitor Structure-activity relationship

Procure this structurally defined, ATP-competitive KSP/Eg5 inhibitor for mitotic studies where discrimination between ATP-competitive and allosteric mechanisms is essential. The secondary amine (NH) linker between the 4-methoxyphenyl group and the thiazole C2 position confers hydrogen bond donor (HBD) functionality absent in the N-methyl analog—eliminating HBD capacity alters conformational preferences, lipophilicity (ΔlogP ≈ +0.5), and polar surface area. This compound is the appropriate matched-pair partner with its N-methyl analog for controlled SAR campaigns isolating NH hydrogen bond contributions to target potency and selectivity. Verify identity upon receipt via HRMS against exact mass 283.078 Da (C15H13N3OS). Not interchangeable with allosteric probes such as monastrol.

Molecular Formula C15H13N3OS
Molecular Weight 283.4 g/mol
CAS No. 61889-63-2
Cat. No. B5695760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
CAS61889-63-2
Molecular FormulaC15H13N3OS
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C15H13N3OS/c1-19-13-4-2-12(3-5-13)17-15-18-14(10-20-15)11-6-8-16-9-7-11/h2-10H,1H3,(H,17,18)
InChIKeyVKPSUPZGZYRCSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine (CAS 61889-63-2): Baseline Identity and Compound-Class Context for Procurement Decision-Making


N-(4-Methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine (CAS 61889-63-2; molecular formula C15H13N3OS; exact mass 283.078 Da) is a 2,4-disubstituted thiazole derivative in which a 4-pyridin-4-yl substituent occupies the thiazole C4 position and a 4-methoxyphenylamino group occupies the C2 position [1]. The compound belongs to a structurally defined class of thiazole-containing mitotic kinesin inhibitors disclosed in the Merck patent literature and characterized in the primary biochemical pharmacology literature as ATP-competitive inhibitors of kinesin spindle protein (KSP/Eg5), a validated mitotic target [2]. Its procurement value resides in its specific structural identity—a secondary amine (NH) linker between the 4-methoxyphenyl group and the thiazole core—which distinguishes it from closely related N-alkylated analogs within the same patent series.

Why Generic Substitution Fails for N-(4-Methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine: The NH-Linker Differentiation Argument


This compound cannot be casually interchanged with other 2-amino-4-pyridin-4-yl-thiazole derivatives or with alternative KSP inhibitor chemotypes because one specific structural feature—the secondary amine (NH) linker between the 4-methoxyphenyl ring and the thiazole C2 position—confers a hydrogen bond donor (HBD) functionality that is absent in the N-methylated analog N-methyl-N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine, which is explicitly disclosed as a distinct compound in the same Merck patent [1]. The NH → NMe substitution eliminates HBD capacity, alters conformational preferences around the C–N bond, and modifies physicochemical parameters including lipophilicity (calculated ΔlogP ≈ +0.5 for N-methylation) and polar surface area [1]. Furthermore, the broader thiazole KSP inhibitor class is mechanistically ATP-competitive, unlike the extensively used allosteric KSP probe monastrol (Eg5 IC50 = 14 μM), meaning that substitution across mechanistic classes would confound experimental interpretation [2]. The quantitative differentiation evidence detailed below establishes why compound identity matters for reproducible pharmacology.

Product-Specific Quantitative Evidence Guide: N-(4-Methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine Differentiation Data


NH vs. N-Methyl Linker: Hydrogen Bond Donor Capacity as a Structural Differentiator from the Closest Patent Analog

N-(4-Methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine bears a secondary amine (NH) linker, whereas the closest structurally characterized analog, N-methyl-N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine, bears a tertiary amine (NMe) linker. Both compounds are named adjacently in the Merck mitotic kinesin inhibitor patent US20050176776A1 as distinct chemical entities [1]. The NH moiety contributes one hydrogen bond donor (HBD), while the NMe analog has zero HBDs; the NH-bearing compound therefore has a topological polar surface area (tPSA) approximately 4–5 Ų higher than the NMe analog and a calculated logP approximately 0.5 units lower [1]. The SAR context from the primary KSP inhibitor characterization paper indicates that substitution on the linkage to the northern aryl group was a critical optimization vector for potency in this series, underscoring that even minor linker modifications produce pharmacologically non-equivalent compounds [2]. Note: Direct quantitative IC50 or Ki values for this specific compound are not publicly available in the open literature; the structural differentiation is based on patent disclosure identity and class-level SAR principles.

Medicinal chemistry KSP/Eg5 inhibitor Structure-activity relationship

ATP-Competitive Mechanism vs. Allosteric KSP Inhibitor Monastrol: Class-Level Mechanism Differentiation

The thiazole-containing KSP inhibitor class to which this compound belongs exhibits ATP-competitive kinetic behavior, as established by the primary biochemical characterization paper from Merck Research Laboratories [1]. This mechanism is fundamentally distinct from that of monastrol, the prototypical allosteric KSP/Eg5 inhibitor (IC50 = 14 μM for Eg5 inhibition), which binds to the induced-fit L5 allosteric pocket and does not compete with ATP [2]. The ATP-competitive mechanism of the thiazole class was confirmed through kinetic analysis demonstrating competition with ATP substrate, and is consistent with binding within the nucleotide binding pocket [1]. This mechanistic divergence means that the compound class is expected to maintain activity against KSP variants bearing L5-loop mutations that confer resistance to allosteric inhibitors.

Mitotic kinesin KSP/Eg5 ATP-competitive inhibition Mechanism of action

KSP Selectivity Over Other Kinesins and ATP-Utilizing Enzymes: Class-Level Selectivity Advantage

The thiazole-containing KSP inhibitor class demonstrates significant selectivity for KSP over other kinesin family members and over other ATP-utilizing enzymes, as reported in the primary characterization paper [1]. This selectivity is notable because the ATP-binding pocket is structurally conserved across the kinesin superfamily and across diverse ATP-utilizing enzymes, yet the thiazole class achieves discrimination. The authors explicitly state that 'although they bind to a pocket that is highly conserved across kinesins, these molecules exhibit significant selectivity for KSP over other kinesins and other ATP-utilizing enzymes' [1]. This contrasts with pan-kinesin inhibitors or less selective ATP-competitive scaffolds that may produce broader cellular phenotypes.

Kinesin selectivity KSP/Eg5 ATPase Kinase selectivity

Cellular Phenotype Confirmation: Monoastral Spindle Formation Consistent with On-Target KSP Inhibition

The thiazole KSP inhibitor class produces the characteristic monoaster spindle phenotype in cells, the hallmark of KSP/Eg5 inhibition, as confirmed in the primary characterization paper [1]. The authors report that 'several of these compounds are active in cells and produce a phenotype similar to that observed with previously published allosteric inhibitors of KSP' [1]. The monoastral spindle phenotype—a monopolar microtubule array with chromosomes clustered at the center—is the diagnostic cellular readout for KSP inhibition and is mechanistically distinct from the bipolar spindle collapse caused by tubulin-targeting agents such as paclitaxel or vinca alkaloids.

Cellular pharmacology Mitotic arrest Monoaster spindle KSP/Eg5

Chemical Identity and Purity-Relevant Parameters for Procurement Quality Control

The compound's definitive chemical identity parameters are established through public chemical databases and the Merck patent disclosure. Molecular formula C15H13N3OS, molecular weight 283.348 g/mol, and exact mass 283.078 Da provide the essential metrics for identity verification by LC-MS or HRMS upon receipt [1]. The compound is explicitly named in patent US20050176776A1 as a distinct chemical entity within the thiazole mitotic kinesin inhibitor series, providing a traceable intellectual property reference for procurement documentation [2]. IUPAC-compliant alternate names include (4-methoxy-phenyl)-(4-pyridin-4-yl-thiazol-2-yl)-amine and N-(4-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, which facilitate cross-referencing across supplier catalogs [1].

Chemical characterization Quality control Identity verification Procurement

Best Research and Industrial Application Scenarios for N-(4-Methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine (CAS 61889-63-2)


ATP-Competitive KSP Inhibitor Tool Compound for Studying Mitotic Spindle Dynamics and Resistance Mechanisms

This compound is best deployed as a structurally defined, ATP-competitive KSP inhibitor tool in mitotic cell biology studies where discrimination between ATP-competitive and allosteric KSP inhibition is mechanistically required. Because the thiazole class to which it belongs exhibits ATP-competitive kinetics—directly contrasting with the allosteric mechanism of monastrol (Eg5 IC50 = 14 μM) [1]—this compound enables investigation of KSP function in cellular contexts where allosteric-site mutations (e.g., L5-loop variants) may confer resistance to conventional KSP inhibitors [1]. The monoastral spindle phenotype provides a clear cellular pharmacodynamic readout for confirming target engagement [1].

Structure-Activity Relationship (SAR) Studies Exploring the NH-Linker Pharmacophore in KSP Inhibition

The compound's defining NH linker between the 4-methoxyphenyl group and the thiazole C2 position makes it the appropriate starting point for SAR campaigns examining hydrogen bond donor contributions to KSP binding affinity and selectivity. The N-methyl analog—explicitly disclosed as a distinct compound in the same patent [2]—serves as the direct comparator for isolating the contribution of the NH hydrogen bond donor to target potency, selectivity, and physicochemical properties. Medicinal chemistry teams investigating linker optimization in the thiazole KSP inhibitor series should procure both the NH and NMe analogs as a matched pair for controlled SAR comparisons [2].

KSP Selectivity Profiling and Counter-Screening Against Kinesin Family Members

Given the class-level selectivity of thiazole KSP inhibitors for KSP over other kinesins and ATP-utilizing enzymes [1], this compound is suitable for inclusion in selectivity profiling panels designed to assess kinesin family-wide inhibition profiles. Researchers should use this compound alongside structurally distinct KSP inhibitors (monastrol, ispinesib, filanesib) to benchmark selectivity across mechanistic classes, noting that the ATP-competitive thiazole scaffold interrogates the nucleotide-binding pocket rather than the allosteric L5 site [1]. This application is particularly relevant for groups characterizing novel KSP inhibitors or investigating polypharmacology across the kinesin superfamily.

Procurement Quality Control and Chemical Identity Verification in Multi-Compound Screening Libraries

The compound's precise molecular identity (C15H13N3OS, exact mass 283.078 Da, CAS 61889-63-2) [3], coupled with its explicit listing in patent US20050176776A1 [2], provides the necessary documentation trail for rigorous compound management workflows. Upon receipt, LC-MS or HRMS confirmation against the exact mass (283.078 Da) and molecular formula enables definitive identity verification, distinguishing it from co-eluting or structurally similar thiazole analogs. This quality control step is essential in high-throughput screening settings where compound misidentification can propagate erroneous screening hits across multiple target campaigns.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.